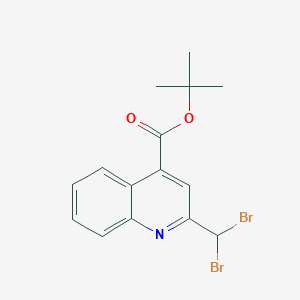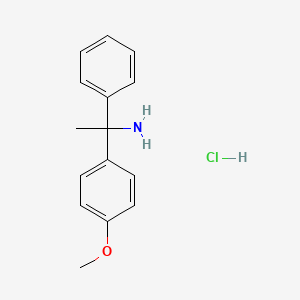
4-(4-Methoxybenzoyl)isoquinoline
Overview
Description
4-(4-Methoxybenzoyl)isoquinoline is an organic compound with the molecular formula C17H13NO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a methoxybenzoyl group attached to the isoquinoline ring. Isoquinoline derivatives are known for their wide range of biological activities and are used in various fields including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Isoquinolines, a class of compounds to which it belongs, are known to interact with various biological targets, including neurotransmitter systems .
Mode of Action
Isoquinolines, in general, are known to interact with their targets in a variety of ways, influencing cellular processes .
Biochemical Pathways
Isoquinolines are known to influence a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Isoquinolines have been studied for their potential effects on various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzoyl)isoquinoline can be achieved through several methods. One common approach involves the reaction of isoquinoline with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. This reaction typically proceeds under mild conditions and yields the desired product with good purity .
Another method involves the use of metal catalysts. For example, palladium-catalyzed cross-coupling reactions can be employed to synthesize isoquinoline derivatives. These reactions often require specific ligands and solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzoyl)isoquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in nitrobenzene for bromination reactions.
Major Products Formed
The major products formed from these reactions include oxidized isoquinoline derivatives, reduced alcohols, and substituted isoquinoline compounds. These products have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
4-(4-Methoxybenzoyl)isoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
4-Bromoisoquinoline: Similar in structure but contains a bromine atom instead of a methoxybenzoyl group.
4-Ethoxyisoquinoline: Contains an ethoxy group instead of a methoxybenzoyl group.
4-Methylisoquinoline: Contains a methyl group instead of a methoxybenzoyl group.
Uniqueness
4-(4-Methoxybenzoyl)isoquinoline is unique due to the presence of the methoxybenzoyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and can influence its solubility and reactivity .
Properties
IUPAC Name |
isoquinolin-4-yl-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-20-14-8-6-12(7-9-14)17(19)16-11-18-10-13-4-2-3-5-15(13)16/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQUYLAPWZHIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401271402 | |
| Record name | 4-Isoquinolinyl(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401271402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-11-5 | |
| Record name | 4-Isoquinolinyl(4-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoquinolinyl(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401271402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1421661.png)




![1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide](/img/structure/B1421670.png)

![3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1421672.png)


![6-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1421676.png)
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1421678.png)
